N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzamide
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Overview
Description
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzamide is a compound that belongs to the class of pyridazine derivatives. Pyridazine and its derivatives are known for their wide range of pharmacological activities, including antimicrobial, anticancer, and anti-inflammatory properties . This compound, with its unique structure, has garnered interest in various fields of scientific research.
Mechanism of Action
Target of Action
The primary targets of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzamide Pyridazinone derivatives, which this compound is a part of, have been shown to interact with a range of biological targets .
Mode of Action
The specific interaction of This compound It’s known that pyridazinone derivatives can have various physiological effects depending on their structure .
Biochemical Pathways
The specific biochemical pathways affected by This compound Pyridazinone derivatives have been shown to affect a wide range of pharmacological activities .
Result of Action
The molecular and cellular effects of This compound Pyridazinone derivatives have been shown to possess a wide range of pharmacological properties .
Preparation Methods
The synthesis of N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzamide typically involves multi-step reactions. The process begins with the preparation of the pyridazine core, followed by the introduction of the ethylsulfonyl group and the phenyl ring. The final step involves the coupling of the 4-fluorobenzamide moiety. Reaction conditions often include the use of catalysts, solvents, and controlled temperatures to ensure high yield and purity . Industrial production methods may involve optimization of these steps to scale up the synthesis while maintaining efficiency and cost-effectiveness.
Chemical Reactions Analysis
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzamide undergoes various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce specific functional groups, altering the compound’s properties.
Substitution: Common reagents for substitution reactions include halogens and nucleophiles, leading to the formation of different derivatives. The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects in treating various diseases.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
N-(3-(6-(ethylsulfonyl)pyridazin-3-yl)phenyl)-4-fluorobenzamide can be compared with other pyridazine derivatives, such as:
Zardaverine: An anti-platelet agent.
Emorfazone: An anti-inflammatory agent.
Pyridaben: A herbicide.
Norflurazon: Another herbicide. What sets this compound apart is its unique combination of functional groups, which may confer distinct biological activities and applications.
Properties
IUPAC Name |
N-[3-(6-ethylsulfonylpyridazin-3-yl)phenyl]-4-fluorobenzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FN3O3S/c1-2-27(25,26)18-11-10-17(22-23-18)14-4-3-5-16(12-14)21-19(24)13-6-8-15(20)9-7-13/h3-12H,2H2,1H3,(H,21,24) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SKDZFEOJARBXKN-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCS(=O)(=O)C1=NN=C(C=C1)C2=CC(=CC=C2)NC(=O)C3=CC=C(C=C3)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FN3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
385.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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